Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate
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Overview
Description
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a methyl ester group, a phenylcarbamoyl group, and a heptanoate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(4-methoxyphenylcarbamoyl)heptanoate
- Methyl 7-(4-ethoxyphenylcarbamoyl)heptanoate
- Methyl 7-(4-(dimethylamino)phenylcarbamoyl)heptanoate
Uniqueness
Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate is unique due to its specific structural features, such as the dimethoxymethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 8-[4-(dimethoxymethyl)anilino]-8-oxooctanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-22-17(21)9-7-5-4-6-8-16(20)19-15-12-10-14(11-13-15)18(23-2)24-3/h10-13,18H,4-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDRBJHMWYBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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